An In-depth Technical Guide to the Biological Activity of (2S,3S,4E)-2-Amino-4-octadecene-1,3-diol
An In-depth Technical Guide to the Biological Activity of (2S,3S,4E)-2-Amino-4-octadecene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
I. Executive Summary
(2S,3S,4E)-2-Amino-4-octadecene-1,3-diol, a member of the sphingofungin family of natural products, is a potent and specific inhibitor of serine palmitoyltransferase (SPT). SPT is the initial and rate-limiting enzyme in the de novo biosynthesis of sphingolipids, a class of lipids with critical roles in cell structure and signaling. By inhibiting SPT, (2S,3S,4E)-2-Amino-4-octadecene-1,3-diol effectively depletes downstream sphingolipids, most notably ceramide. This disruption of sphingolipid homeostasis triggers a cascade of cellular events, culminating in the induction of apoptosis, or programmed cell death. This targeted mechanism of action has positioned (2S,3S,4E)-2-Amino-4-octadecene-1,3-diol and other SPT inhibitors as valuable research tools and promising therapeutic candidates for a range of diseases, including cancer, neurodegenerative disorders, and fungal infections. This guide provides a comprehensive overview of the biological activity of (2S,3S,4E)-2-Amino-4-octadecene-1,3-diol, its mechanism of action, and detailed experimental protocols for its study.
II. Introduction to (2S,3S,4E)-2-Amino-4-octadecene-1,3-diol
A. Chemical Identity and Structure
(2S,3S,4E)-2-Amino-4-octadecene-1,3-diol is a sphingoid-like molecule with the following chemical structure:
Systematic Name: (2S,3S,4E)-2-Amino-4-octadecene-1,3-diol Synonyms: Sphingofungin B CAS Number: 25695-95-8 Molecular Formula: C₁₈H₃₇NO₂ Molecular Weight: 299.49 g/mol
The stereochemistry of the molecule, particularly at the C-2, C-3, C-4, and C-5 positions, is crucial for its biological activity.
B. Discovery and Origin: A Member of the Sphingofungin Family
(2S,3S,4E)-2-Amino-4-octadecene-1,3-diol belongs to the sphingofungin family of natural products, which were first isolated from the fungus Aspergillus fumigatus[1]. These compounds were identified as potent antifungal agents, and subsequent research elucidated their specific mechanism of action as inhibitors of sphingolipid biosynthesis[2]. The sphingofungins share a common structural scaffold that mimics the natural substrates of serine palmitoyltransferase[3].
C. Significance in Sphingolipid Metabolism Research
The discovery of sphingofungins and other specific inhibitors of sphingolipid metabolism has been instrumental in dissecting the complex roles of these lipids in cellular physiology and pathology. (2S,3S,4E)-2-Amino-4-octadecene-1,3-diol, as a highly specific inhibitor of the first committed step in the pathway, allows researchers to probe the consequences of depleting the entire downstream sphingolipid repertoire. This has been critical in establishing the central role of the de novo sphingolipid biosynthesis pathway in processes such as apoptosis, cell cycle regulation, and stress responses[4].
III. Core Mechanism of Action: Inhibition of Serine Palmitoyltransferase (SPT)
A. The Central Role of SPT in De Novo Sphingolipid Biosynthesis
The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT)[5][6]. This is the rate-limiting step for the entire pathway, making SPT a critical control point for cellular sphingolipid levels[5][7]. The product of this reaction, 3-ketodihydrosphingosine, is subsequently reduced and acylated to form dihydroceramide, which is then desaturated to produce ceramide, the central hub of sphingolipid metabolism[8][9].
SPT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme complex[6]. In mammals, the core catalytic unit is a heterodimer of SPTLC1 and either SPTLC2 or SPTLC3 subunits[10][11].
Sphingolipids are not merely structural components of cell membranes; they are also critical signaling molecules. The balance between pro-apoptotic sphingolipids like ceramide and pro-survival sphingolipids like sphingosine-1-phosphate (S1P) is a key determinant of cell fate[5][12]. Dysregulation of sphingolipid metabolism is implicated in a wide array of diseases, including cancer, neurodegenerative disorders, and metabolic diseases like diabetes[13][14][15].
B. Molecular Basis of SPT Inhibition by Sphingofungin B
(2S,3S,4E)-2-Amino-4-octadecene-1,3-diol is a potent inhibitor of SPT, with a reported 50% inhibitory dose (ID50) of approximately 15 nM.
The inhibitory activity of sphingofungins stems from their structural similarity to the natural substrates and intermediates of the SPT reaction[2]. This allows them to bind to the active site of the enzyme and prevent the condensation of L-serine and palmitoyl-CoA[16].
C. Structure-Activity Relationship (SAR) of Sphingofungin Analogs
Studies on synthetic stereoisomers of Sphingofungin B have provided valuable insights into the structural requirements for SPT inhibition.
-
Stereochemistry is Critical: The natural (2S,3S,4E) stereoconfiguration is essential for potent activity. The enantiomer of Sphingofungin B is virtually inactive as an SPT inhibitor.
-
C-2 Amino and C-3 Hydroxyl Groups: Isomerization of the C-2 amino group or the C-3 hydroxyl group significantly reduces inhibitory activity.
-
C-14 Hydroxyl Group: The presence of the C-14 hydroxyl group is important for potent inhibition, although its specific stereoconfiguration appears to be less critical.
These findings underscore the high degree of stereospecificity required for effective binding to the SPT active site and provide a rationale for the design of synthetic SPT inhibitors.
IV. Cellular and Biological Consequences of SPT Inhibition
A. Depletion of Downstream Sphingolipids
The primary and most direct consequence of SPT inhibition by (2S,3S,4E)-2-Amino-4-octadecene-1,3-diol is the depletion of the cellular pool of de novo synthesized sphingolipids. This includes a reduction in the levels of ceramide, sphingomyelin, and complex glycosphingolipids[17][18].
B. Induction of Apoptosis: A Key Biological Outcome
A significant body of evidence demonstrates that the inhibition of SPT and the subsequent reduction in sphingolipid levels leads to the induction of apoptosis in various cell types[1][12][19].
Ceramide is a well-established pro-apoptotic second messenger[1][12]. It can be generated through the de novo pathway, the hydrolysis of sphingomyelin, or the salvage pathway. While SPT inhibition blocks the de novo synthesis of ceramide, the overall cellular response to this disruption often involves the activation of pathways that lead to an accumulation of ceramide from other sources, or the sensitization of cells to other apoptotic stimuli. Furthermore, the balance between ceramide and the pro-survival sphingolipid, sphingosine-1-phosphate (S1P), is critical in determining cell fate. Inhibition of SPT can shift this balance towards apoptosis[12].
Ceramide can induce apoptosis through various mechanisms, including the formation of channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c[20]. This, in turn, activates the caspase cascade, leading to the execution of the apoptotic program. Ceramide can also modulate the activity of Bcl-2 family proteins, further promoting mitochondrial dysfunction and apoptosis[12].
C. Effects on Cell Viability and Proliferation
By inducing apoptosis and disrupting the synthesis of essential membrane components, (2S,3S,4E)-2-Amino-4-octadecene-1,3-diol exhibits potent anti-proliferative and cytotoxic effects against a range of cell types, including cancer cells and fungi[3][17][20]. The growth inhibitory effects of Sphingofungin B can be rescued by the addition of exogenous sphingosine, confirming that its cytotoxicity is primarily due to the inhibition of sphingolipid synthesis[18].
D. Antifungal and Other Biological Activities
As their name suggests, the sphingofungins were initially identified for their antifungal properties[1]. The inhibition of sphingolipid biosynthesis is a viable strategy for antifungal drug development, as sphingolipids are essential components of fungal cell membranes.
V. Potential Therapeutic Applications
The ability of (2S,3S,4E)-2-Amino-4-octadecene-1,3-diol and other SPT inhibitors to modulate sphingolipid metabolism and induce apoptosis has led to their investigation in various therapeutic contexts.
A. Oncology: Targeting Cancer Cell Proliferation
Given that many cancer cells exhibit altered sphingolipid metabolism and a reliance on de novo lipogenesis, SPT inhibitors represent a promising therapeutic strategy[13][17]. By depleting sphingolipids and inducing apoptosis, these compounds have shown anti-tumor activity in preclinical models[17][21].
B. Neurodegenerative Disorders: Modulating Sphingolipid-Related Pathologies
Dysregulation of sphingolipid metabolism has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease[13][15]. SPT inhibitors are being explored as a means to restore sphingolipid homeostasis and protect against neuronal cell death[13].
C. Metabolic Diseases: Restoring Lipid Homeostasis
Abnormal sphingolipid accumulation is associated with insulin resistance and other metabolic disorders[7][13][22]. Inhibition of SPT has been shown to improve insulin sensitivity in preclinical models, suggesting a potential role for these compounds in the treatment of type 2 diabetes[7].
D. Antifungal Therapy
The potent antifungal activity of sphingofungins makes them attractive leads for the development of new antifungal drugs, particularly in light of the growing problem of drug-resistant fungal infections[1].
VI. Experimental Protocols for Studying (2S,3S,4E)-2-Amino-4-octadecene-1,3-diol
A. In Vitro Serine Palmitoyltransferase (SPT) Inhibition Assay
1. Principle: The activity of SPT can be measured by monitoring the incorporation of radiolabeled L-serine into the product, 3-ketodihydrosphingosine (3-KDS)[22]. Alternatively, non-radioactive methods using HPLC or spectrophotometry can be employed. The inhibitory effect of (2S,3S,4E)-2-Amino-4-octadecene-1,3-diol is determined by measuring the reduction in SPT activity in the presence of the compound.
2. Detailed Protocol (Radioactive Method): A detailed protocol for a radioactivity-based SPT assay can be found in the publication by Hoefgen et al. (2022). The general steps are as follows:
-
Prepare a source of SPT enzyme (e.g., cell lysates or microsomal fractions).
-
Prepare a reaction mixture containing a buffer, pyridoxal 5'-phosphate (PLP), palmitoyl-CoA, and [¹⁴C]-L-serine.
-
Add varying concentrations of (2S,3S,4E)-2-Amino-4-octadecene-1,3-diol to the reaction mixture.
-
Initiate the reaction by adding the enzyme source and incubate at 37°C.
-
Stop the reaction and extract the lipids.
-
Separate the radiolabeled 3-KDS from the unreacted [¹⁴C]-L-serine using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled 3-KDS using liquid scintillation counting.
3. Data Analysis: Calculate the percentage of SPT inhibition for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
B. Cell Viability Assessment: MTT/XTT or Resazurin-Based Assays
1. Principle: Cell viability assays, such as the MTT, XTT, or resazurin-based assays, measure the metabolic activity of cells, which is proportional to the number of viable cells[21]. In the presence of a cytotoxic compound like (2S,3S,4E)-2-Amino-4-octadecene-1,3-diol, a decrease in metabolic activity is observed.
2. Detailed Protocol (MTT Assay): A detailed protocol for the MTT assay can be found on the websites of various suppliers like Abcam and Thermo Fisher Scientific. The general steps are:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of (2S,3S,4E)-2-Amino-4-octadecene-1,3-diol for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
3. Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
C. Detection of Apoptosis: Annexin V/Propidium Iodide Staining
1. Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis[10]. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised plasma membrane, which is characteristic of late apoptotic or necrotic cells. By using both Annexin V and PI, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
2. Detailed Protocol: A detailed protocol for Annexin V/PI staining can be found on the websites of suppliers like Boster Bio and Thermo Fisher Scientific. The general steps are:
-
Treat cells with (2S,3S,4E)-2-Amino-4-octadecene-1,3-diol to induce apoptosis.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Analyze the cells by flow cytometry.
3. Data Analysis: The flow cytometry data will generate a dot plot with four quadrants representing:
-
Lower Left: Viable cells (Annexin V- / PI-)
-
Lower Right: Early apoptotic cells (Annexin V+ / PI-)
-
Upper Right: Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper Left: Necrotic cells (Annexin V- / PI+)
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
VII. Data Summary and Visualization
A. Table of SPT Inhibitory Activity of Sphingofungin B and Analogs
| Compound | Modification | SPT Inhibitory Activity (ID50) | Reference |
| Sphingofungin B (natural) | - | ~15 nM | |
| C-14 hydroxyl stereoisomer | Inversion of stereochemistry at C-14 | Similar to natural Sphingofungin B | |
| 14-deoxysphingofungin B | Removal of hydroxyl group at C-14 | Markedly weakened inhibition | |
| C-3 hydroxyl stereoisomer | Inversion of stereochemistry at C-3 | ~200-fold less efficient | |
| C-2 amino stereoisomer | Inversion of stereochemistry at C-2 | 14-fold less efficient | |
| Enantiomer of Sphingofungin B | Complete inversion of stereochemistry | Virtually inactive |
B. Graphviz Diagrams
Caption: Sphingolipid biosynthesis pathway and the site of inhibition by (2S,3S,4E)-2-Amino-4-octadecene-1,3-diol.
Caption: Ceramide-mediated apoptotic signaling pathway induced by SPT inhibition.
Caption: Experimental workflow for assessing the biological activity of (2S,3S,4E)-2-Amino-4-octadecene-1,3-diol.
VIII. Conclusion and Future Perspectives
(2S,3S,4E)-2-Amino-4-octadecene-1,3-diol is a powerful tool for studying the intricate roles of sphingolipid metabolism in health and disease. Its specific inhibition of serine palmitoyltransferase provides a clean and effective way to perturb the de novo sphingolipid biosynthesis pathway, leading to a deeper understanding of the downstream consequences. The potent pro-apoptotic activity of this compound underscores the therapeutic potential of targeting this pathway in diseases characterized by uncontrolled cell proliferation or dysregulated lipid signaling.
Future research will likely focus on the development of next-generation SPT inhibitors with improved pharmacological properties, such as enhanced oral bioavailability and reduced off-target effects. Further preclinical and clinical investigations are warranted to fully evaluate the therapeutic utility of this class of compounds in oncology, neurodegenerative diseases, and metabolic disorders. The continued study of (2S,3S,4E)-2-Amino-4-octadecene-1,3-diol and its analogs will undoubtedly continue to yield valuable insights into the complex world of sphingolipid biology.
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